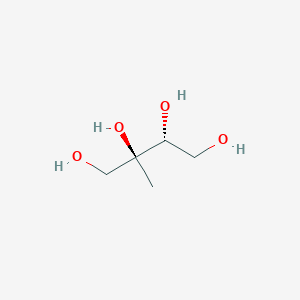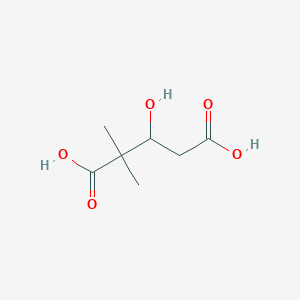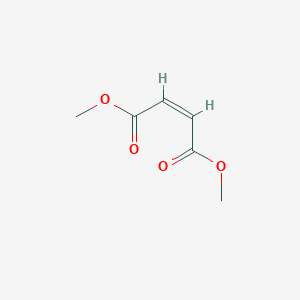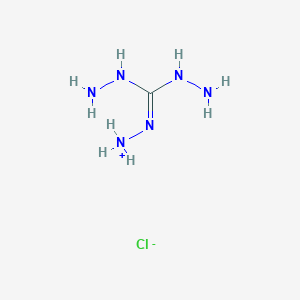
(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone
Übersicht
Beschreibung
- (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone is a chemical compound with several applications in pharmaceutical and biochemical research. It is known for its role as an intermediate in the synthesis of various drugs and compounds.
Synthesis Analysis
- A practical synthesis approach involves converting commercially available 4-nitrophenol into 2-butyl-5-nitrobenzofuran, which upon further acylation and deprotection of the methyl group gives the desired compound (Raja Gopal et al., 2012).
- Another method includes microwave-assisted synthesis using a Pd-Cu catalyzed Sonogashira coupling reaction, which is efficient and rapid, reducing synthesis time and effort (Parmar et al., 2018).
Molecular Structure Analysis
- The molecular structure has been characterized spectroscopically and through X-ray diffraction studies in various researches. These analyses provide insights into the compound's crystal and molecular structure, essential for understanding its chemical behavior and interactions (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
- This compound is involved in various chemical reactions, including bromination, nitration, and oxidation processes, as demonstrated in studies of related benzofuran derivatives (Hishmat & Rahman, 1973).
- Its reactivity and interaction with other molecules can be analyzed using computational methods like density functional theory (DFT), providing insights into its chemical properties (Shahana & Yardily, 2020).
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Dronedarone Hydrochloride
- Summary of Application: “(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone” is a key intermediate in the preparation of Dronedarone Hydrochloride , an anti-arrhythmic drug used for the treatment of atrial fibrillation and atrial flutter in patients who have suffered cardiac arrhythmias .
- Methods of Application: The commercially available 4-nitrophenol is converted in five steps to 2-butyl-5-nitrobenzofuran which upon Friedel–Crafts acylation with 4-methoxybenzoyl chloride followed by deprotection of the methyl group gives the desired compound .
- Results or Outcomes: The synthesis process provides a practical method for the production of Dronedarone Hydrochloride, a drug used in the treatment of heart conditions .
2. Preparation of Heterocyclic Benzofuran Carboxamides
Safety And Hazards
Eigenschaften
IUPAC Name |
(2-butyl-5-nitro-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-3-4-5-18-19(20(22)13-6-9-15(25-2)10-7-13)16-12-14(21(23)24)8-11-17(16)26-18/h6-12H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYALRXZJYXWYGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626718 | |
| Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone | |
CAS RN |
141627-42-1 | |
| Record name | 2-Butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141627-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanone, (2-butyl-5-nitro-3-benzofuranyl)(4-methoxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














